molecular formula C7H8N2O4 B1294035 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1172798-36-5

5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1294035
M. Wt: 184.15 g/mol
InChI Key: VHDXJWTUORNBEB-UHFFFAOYSA-N
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Description

The compound of interest, 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a derivative of pyrazole-4-carboxylic acid, which is a core structure in various research studies due to its biological importance and potential applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and characterized, providing insights into the behavior and properties of such molecules.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step reactions, including cyclocondensation, catalytic reactions, and hydrolysis. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, followed by hydrazinolysis . Similarly, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis . These methods suggest that the synthesis of 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid could potentially be achieved through similar catalytic and condensation reactions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized by NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, and theoretical studies were conducted using DFT calculations . These studies provide a detailed understanding of the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for predicting the behavior of similar compounds like 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cross-coupling reactions, cyclization, and Schiff base formation. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used in Sonogashira-type cross-coupling reactions to obtain alkynyl pyrazoles, which could then cyclize to form condensed pyrazoles . Additionally, the formation of Schiff bases from pyrazole derivatives has been reported, indicating the reactivity of the pyrazole moiety towards aldehydes . These reactions demonstrate the versatility of pyrazole derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. For example, the crystal structure and DFT calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid provided insights into its stability and intermolecular interactions . The HOMO-LUMO energy gap and molecular electrostatic potential maps are also important for understanding the reactivity and potential applications of these compounds . These properties are essential for the development of new materials and drugs based on pyrazole derivatives.

Safety And Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.


properties

IUPAC Name

5-methoxycarbonyl-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-9-5(7(12)13-2)4(3-8-9)6(10)11/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDXJWTUORNBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

1172798-36-5
Record name 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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